A Comprehensive Technical Guide to the Synthesis and Characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
A Comprehensive Technical Guide to the Synthesis and Characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Executive Summary
This technical guide provides an in-depth methodology for the synthesis, purification, and comprehensive characterization of the novel heterocyclic compound, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. This molecule incorporates two privileged scaffolds in medicinal chemistry: the 1-methyl-imidazole moiety and the piperidine ring. The presence of these structures suggests significant potential for this compound as a building block in the development of new therapeutic agents.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust framework for obtaining and validating this compound with high purity and structural integrity. The guide details a proposed synthetic pathway and outlines a multi-technique analytical workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to ensure unambiguous structural elucidation.
Introduction and Scientific Rationale
The confluence of imidazole and piperidine rings in a single molecular architecture represents a compelling strategy in modern drug discovery. The imidazole ring is a fundamental component of biologically crucial molecules like the amino acid histidine and the purine bases of DNA.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Similarly, the piperidine scaffold is a ubiquitous feature in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability, and to serve as a versatile anchor for interacting with biological targets.[2][4]
The target molecule, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, combines these two pharmacophores, linked by a chiral carbinol center, making it a highly attractive scaffold for library synthesis and lead optimization campaigns. The definitive characterization of this molecule is therefore a critical first step, ensuring that any subsequent biological or medicinal chemistry studies are based on a compound of verified identity and purity. This guide provides the necessary experimental logic and detailed protocols to achieve this benchmark.
Proposed Synthesis and Purification
A robust synthetic strategy is paramount for accessing the target compound. The proposed pathway leverages a well-established organometallic approach followed by a standard reduction. The key steps involve the lithiation of 1-methylimidazole to generate a nucleophile, its subsequent addition to a protected piperidine-based aldehyde, and a final deprotection step.
Synthetic Pathway Overview
The synthesis is designed as a two-step process starting from commercially available materials. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and is removed under acidic conditions in the final step.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Materials: 1-methylimidazole, n-Butyllithium (n-BuLi) in hexanes, N-Boc-4-formylpiperidine, anhydrous Tetrahydrofuran (THF), 4M HCl in 1,4-dioxane, Diethyl ether, Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, anhydrous Magnesium Sulfate (MgSO₄).
Step 1: Synthesis of tert-butyl 4-((hydroxy)(1-methyl-1H-imidazol-2-yl)methyl)piperidine-1-carboxylate
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-methylimidazole (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
In a separate flask, dissolve N-Boc-4-formylpiperidine (1.1 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 2: Synthesis of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol (Final Product)
-
Dissolve the crude product from Step 1 in a minimal amount of methanol.
-
Add 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in water and basify to pH ~10 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.
Purification Protocol
The crude product should be purified using automated flash column chromatography to ensure high purity suitable for analytical characterization and further use.
System: Automated Flash Chromatography System Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH), with 1% Ammonium Hydroxide (NH₄OH) added to the MeOH to prevent peak tailing. A typical gradient would be 0% to 10% MeOH over 20 column volumes. Detection: UV at 254 nm. Post-Purification: Combine fractions containing the pure product (as determined by TLC or LC-MS), and evaporate the solvent under reduced pressure to yield the final product, likely as a white to off-white solid or a viscous oil.[5]
Comprehensive Spectroscopic Characterization
A multi-faceted analytical approach is essential for the unambiguous confirmation of the molecular structure. The workflow below ensures that orthogonal data is collected to validate the identity and purity of the synthesized compound.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Protocol:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field NMR spectrometer.[6]
Expected ¹H NMR Data (400 MHz, CDCl₃): The following table outlines the predicted signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.05 | d, J ≈ 1.5 Hz | 1H | Imidazole C5-H | Aromatic proton on the imidazole ring.[7] |
| ~ 6.85 | d, J ≈ 1.5 Hz | 1H | Imidazole C4-H | Aromatic proton on the imidazole ring.[7] |
| ~ 4.60 | d, J ≈ 7.0 Hz | 1H | -CH (OH)- | Methine proton adjacent to the hydroxyl and piperidine ring. |
| ~ 3.70 | s | 3H | N-CH₃ | Singlet for the methyl group on the imidazole nitrogen.[7] |
| ~ 3.10 | br d, J ≈ 12 Hz | 2H | Piperidine C2,6-H (axial) | Protons on the carbons alpha to the piperidine nitrogen. |
| ~ 2.65 | br t, J ≈ 12 Hz | 2H | Piperidine C2,6-H (equatorial) | Protons on the carbons alpha to the piperidine nitrogen. |
| ~ 2.50 | br s | 2H | -OH , -NH | Exchangeable protons; may be broad or not observed. |
| ~ 1.90-1.70 | m | 3H | Piperidine C3,5-H (axial), C4-H | Complex multiplet for remaining piperidine protons. |
| ~ 1.40-1.20 | m | 2H | Piperidine C3,5-H (equatorial) | Complex multiplet for remaining piperidine protons. |
Expected ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148.0 | Imidazole C 2 | Carbon bearing the methanol-piperidine substituent. |
| ~ 127.5 | Imidazole C 5 | Imidazole ring carbon.[7] |
| ~ 121.0 | Imidazole C 4 | Imidazole ring carbon.[7] |
| ~ 70.0 | -C H(OH)- | Carbinol carbon, confirmed as CH by DEPT-135. |
| ~ 46.0 | Piperidine C 2,6 | Carbons alpha to the piperidine nitrogen. |
| ~ 42.0 | Piperidine C 4 | Carbon of the piperidine ring attached to the carbinol. |
| ~ 34.5 | N-C H₃ | Methyl group carbon on the imidazole ring.[7] |
| ~ 29.0 | Piperidine C 3,5 | Carbons beta to the piperidine nitrogen. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.
Protocol:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Acquire the spectrum in positive ion mode.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₇N₃O |
| Exact Mass | 195.1372 |
| [M+H]⁺ (Observed) | 196.1444 |
Plausible Fragmentation Patterns: Tandem MS (MS/MS) would reveal characteristic fragments that further validate the structure.
| m/z | Fragment Identity |
| 178.1182 | [M+H - H₂O]⁺ |
| 97.0811 | [C₅H₉N₂]⁺ (1-methyl-imidazolyl-methylidene) |
| 83.0862 | [C₅H₁₁N]⁺ (Piperidine ring fragment) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Place a small amount of the purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3250 - 3100 (broad) | N-H stretch | Secondary Amine (Piperidine) |
| 3120 - 3100 | C-H stretch | Imidazole C-H |
| 2950 - 2850 | C-H stretch | Aliphatic (Piperidine, Methyl) |
| ~ 1600 & ~1520 | C=N, C=C stretch | Imidazole Ring |
| 1480 - 1440 | C-H bend | Aliphatic |
| 1150 - 1050 | C-O stretch | Secondary Alcohol |
Physicochemical Properties
Following successful synthesis and purification, basic physicochemical properties should be determined.
-
Physical State: Expected to be a white to off-white solid or a high-boiling viscous oil at room temperature.
-
Melting Point: To be determined using a standard melting point apparatus. A sharp melting range would be indicative of high purity.[8]
-
Solubility: To be determined qualitatively in a range of solvents (e.g., water, methanol, dichloromethane, hexanes) to aid in future formulation or reaction setup.
Conclusion
The comprehensive characterization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol requires a synergistic application of synthesis, purification, and spectroscopic analysis. The protocols and expected data outlined in this guide provide a rigorous framework for researchers to follow. The convergence of predicted and experimental data across NMR, MS, and FTIR techniques will provide unambiguous confirmation of the molecular structure and a high degree of confidence in the material's purity, thereby establishing a solid foundation for its application in drug discovery and medicinal chemistry research.
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